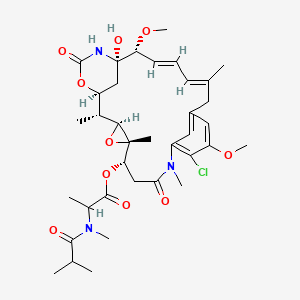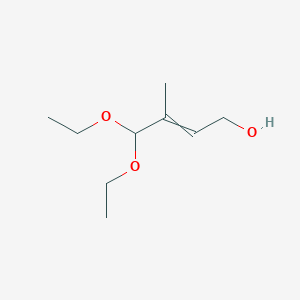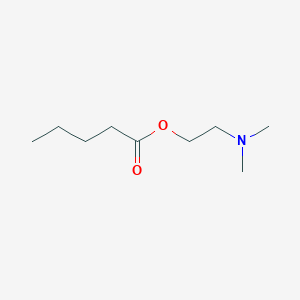
2-(1-Anilinoethylidene)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Anilinoethylidene)-1H-indene-1,3(2H)-dione is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an anilino group attached to an ethylidene moiety, which is further connected to an indene dione framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Anilinoethylidene)-1H-indene-1,3(2H)-dione typically involves the condensation of aniline with an appropriate indene dione precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization or chromatography, is common to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Anilinoethylidene)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazones or amines.
Substitution: The anilino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazones or amines. Substitution reactions result in various substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2-(1-Anilinoethylidene)-1H-indene-1,3(2H)-dione has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe or ligand in biochemical assays and studies involving enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It finds applications in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2-(1-Anilinoethylidene)-1H-indene-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1-Anilinoethylidene)-2,4(3H,5H)-thiophenedione
- 2-(1-Anilinoethylidene)-1H-indene-1,3(2H)-dione derivatives
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical behavior, biological activity, and industrial utility, making it a valuable compound for various research and development efforts.
Propriétés
Numéro CAS |
25083-69-6 |
|---|---|
Formule moléculaire |
C17H13NO2 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
3-hydroxy-2-(C-methyl-N-phenylcarbonimidoyl)inden-1-one |
InChI |
InChI=1S/C17H13NO2/c1-11(18-12-7-3-2-4-8-12)15-16(19)13-9-5-6-10-14(13)17(15)20/h2-10,19H,1H3 |
Clé InChI |
IEGGAERFEYQCSV-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC=CC=C1)C2=C(C3=CC=CC=C3C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


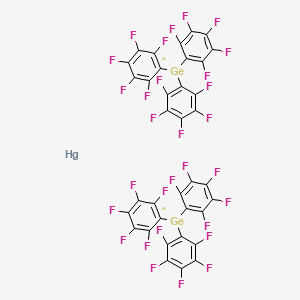

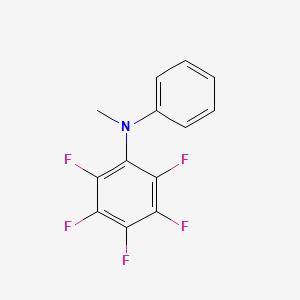
![1-(Heptyloxy)-4-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14683266.png)
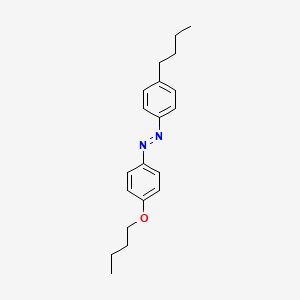
![4-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B14683270.png)
![Diethyl [(5-methylfuran-2-yl)methyl]propanedioate](/img/structure/B14683285.png)
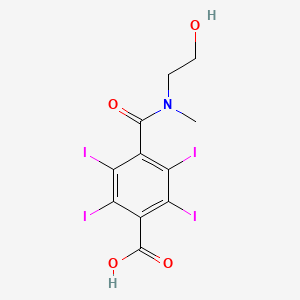
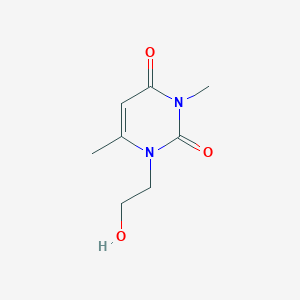
![5-[(Phenylsulfanyl)methyl]uridine](/img/structure/B14683320.png)
![Ethyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14683322.png)
